molecular formula C19H24N6O2 B2801200 1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole CAS No. 942790-15-0

1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole

Cat. No.: B2801200
CAS No.: 942790-15-0
M. Wt: 368.441
InChI Key: HHVGPOIMXADSHN-UHFFFAOYSA-N
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Description

This compound is a triazine-based derivative featuring two morpholine substituents at the 4- and 6-positions of the triazine ring and a 2,3-dihydro-1H-indole group at the 2-position. The morpholine groups enhance solubility due to their oxygen atoms, which facilitate hydrogen bonding, while the partially saturated dihydroindole moiety introduces steric and electronic uniqueness. The compound is synthesized via sequential nucleophilic substitution reactions starting from cyanuric chloride, as outlined in analogous protocols .

Properties

IUPAC Name

4-[4-(2,3-dihydroindol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-2-4-16-15(3-1)5-6-25(16)19-21-17(23-7-11-26-12-8-23)20-18(22-19)24-9-13-27-14-10-24/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVGPOIMXADSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions.

    Attachment of the Indole Ring: The indole moiety is introduced via a nucleophilic substitution reaction, where the triazine core reacts with an indole derivative in the presence of a suitable base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazine or indole rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial properties. A study synthesized several 5-substituted derivatives of 1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole and evaluated their antibacterial activity against various pathogens. These derivatives showed promising results in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative disorders. For instance, studies involving related indole derivatives have shown inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .

Anticancer Properties

The triazine core is known for its anticancer activities. Research has indicated that compounds containing triazine rings can induce apoptosis in cancer cells. Preliminary studies on similar compounds suggest that this compound may exhibit cytotoxic effects against various cancer cell lines .

Photovoltaic Materials

The incorporation of triazine derivatives into organic photovoltaic materials has been explored due to their electron-deficient nature. These compounds can enhance the charge transport properties in photovoltaic devices. Studies have shown that incorporating such compounds into polymer matrices improves the efficiency of solar cells .

Catalysis

Triazine-based compounds are also being investigated as catalysts in organic reactions due to their ability to stabilize transition states. The morpholine groups can provide additional coordination sites for metal ions, enhancing catalytic activity in various organic transformations .

Case Study 1: Antimicrobial Activity Assessment

A detailed study synthesized ten new derivatives based on the compound and evaluated their antimicrobial efficacy through disk diffusion methods. The results indicated that several derivatives exhibited higher antibacterial activity compared to standard antibiotics used as controls .

Case Study 2: Neuroprotective Screening

In a pharmacological study aimed at identifying new MAO-B inhibitors for neuroprotection, a derivative of the compound was tested and showed an IC50 value of 0.036 μM against MAO-B. This finding positions it as a candidate for further development in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Triazine derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis with key analogs:

Compound Name / ID Substituents Key Features Biological Relevance Synthesis Method
Target Compound 4,6-dimorpholino; 2,3-dihydroindole High solubility (morpholine), rigid bicyclic indole Potential kinase inhibitor (inferred) Cyanuric chloride + morpholine/dihydroindole
N-(4,6-dimorpholino-triazin-2-yl) amino acids 4,6-dimorpholino; amino acids Polar side chains (e.g., glycine, alanine) Unclear; possible prodrugs Stepwise substitution with amino acids
Phenylurea derivatives (e.g., Compound 8 ) 4,6-dimorpholino; phenylurea Aromatic urea group; moderate lipophilicity Enzyme inhibition (e.g., CDK9) Urea coupling via triphosgene
Iscotrizinol Related Compounds 4,6-bis(tert-butylcarbamoylphenyl)amino Bulky tert-butyl groups; low solubility UV absorption (photostabilizers) Esterification/amide coupling
CDK9 Inhibitors (e.g., Atuveciclib ) Fluorophenyl/trifluoromethylphenyl substituents Electron-withdrawing groups; high membrane permeability CDK9 inhibition (clinical candidates) Suzuki coupling/Pd catalysis
Dichloro-triazine derivatives Chloro substituents High reactivity (for further functionalization) Intermediate in synthesis Direct chlorination

Key Findings:

Solubility and Reactivity: The target compound’s morpholine groups confer higher aqueous solubility compared to phenyl or tert-butyl-substituted analogs (e.g., Iscotrizinol derivatives) . In contrast, dichloro-triazines (e.g., 2-azido-4,6-dichloro-1,3,5-triazine ) are highly reactive intermediates, whereas morpholine-substituted triazines are stable and directly bioactive.

Biological Activity: The dihydroindole group’s rigidity may enhance target selectivity compared to flexible morpholine-based derivatives (e.g., amino acid conjugates ). This is analogous to CDK9 inhibitors, where aromatic substituents improve kinase binding .

Synthetic Accessibility: The target compound’s synthesis mirrors methods for N-(4,6-dimorpholino) amino acid derivatives but replaces amino acids with dihydroindole, requiring precise temperature control to avoid byproducts.

Biological Activity

1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazine ring and an indole moiety. Its molecular formula is C19H23N7O2S2C_{19}H_{23}N_7O_2S_2, with a molecular weight of approximately 445.56 g/mol. The presence of morpholine groups enhances its solubility and biological interactions.

PropertyValue
Molecular FormulaC19H23N7O2S2
Molecular Weight445.56 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cell signaling pathways, particularly those associated with cancer progression.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research indicates that derivatives of the triazine moiety exhibit significant antibacterial activity. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL for synthesized derivatives, demonstrating their potential as antimicrobial agents .

Case Studies

  • Triazine Derivatives : A series of triazine derivatives were synthesized and evaluated for their antimicrobial properties. One derivative exhibited an MIC of 250 µg/mL against E. coli, which is significantly lower than standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assays : Compounds were tested for cytotoxic effects on cancer cell lines such as HeLa cells. Results indicated that certain derivatives had IC50 values below 100 µM, suggesting potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications on the morpholine or triazine rings can lead to enhanced potency:

  • Substituents : The introduction of electron-withdrawing groups has been shown to increase the antibacterial activity significantly.
ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency against bacteria
Alkyl substitutionsEnhanced solubility and bioavailability

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